REACTION_CXSMILES
|
[Li+].[OH-].O.C([O:6][C:7](=[O:19])[C:8]1[CH:13]=[C:12]([C:14]#[N:15])[C:11]([NH2:16])=[C:10]([CH3:17])[C:9]=1[OH:18])C>C(O)C.O>[NH2:16][C:11]1[C:12]([C:14]#[N:15])=[CH:13][C:8]([C:7]([OH:19])=[O:6])=[C:9]([OH:18])[C:10]=1[CH3:17] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C(=C(C(=C1)C#N)N)C)O)=O
|
Name
|
ethanol water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
the obtained residue was diluted with water (100 mL)
|
Type
|
WASH
|
Details
|
washed with pet. ether/ethyl acetate (1:1, 2×200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
FILTRATION
|
Details
|
the obtained solid product was filtered off
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (2×300 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give more product
|
Type
|
WASH
|
Details
|
The combined products was washed with 5% ethyl acetate in pet. ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=O)O)C=C1C#N)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |